molecular formula C15H17NO B11037287 1-(3-Phenylpiperidino)-2-butyn-1-one

1-(3-Phenylpiperidino)-2-butyn-1-one

Cat. No.: B11037287
M. Wt: 227.30 g/mol
InChI Key: AZXPIHSSZXQUJM-UHFFFAOYSA-N
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Description

1-(3-Phenylpiperidino)-2-butyn-1-one is a synthetic organic compound characterized by a phenyl group attached to a piperidine ring, which is further connected to a butynone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Phenylpiperidino)-2-butyn-1-one can be synthesized through several methods. One common approach involves the reaction of 3-phenylpiperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylpiperidino)-2-butyn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, where alkyl or acyl groups can be introduced using appropriate electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of phenylpiperidinone derivatives.

    Reduction: Formation of 1-(3-phenylpiperidino)-2-butene-1-one or 1-(3-phenylpiperidino)-butane-1-one.

    Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

1-(3-Phenylpiperidino)-2-butyn-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive alkyne group.

Mechanism of Action

The mechanism by which 1-(3-Phenylpiperidino)-2-butyn-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

    1-Phenylpiperidine: Lacks the butynone moiety, making it less reactive in certain chemical reactions.

    2-Phenylpiperidine: Similar structure but with the phenyl group attached to a different position on the piperidine ring.

    1-(3-Phenylpiperidino)-2-propanone:

Uniqueness: 1-(3-Phenylpiperidino)-2-butyn-1-one is unique due to the presence of both a phenylpiperidine and a butynone group

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

1-(3-phenylpiperidin-1-yl)but-2-yn-1-one

InChI

InChI=1S/C15H17NO/c1-2-7-15(17)16-11-6-10-14(12-16)13-8-4-3-5-9-13/h3-5,8-9,14H,6,10-12H2,1H3

InChI Key

AZXPIHSSZXQUJM-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCCC(C1)C2=CC=CC=C2

Origin of Product

United States

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